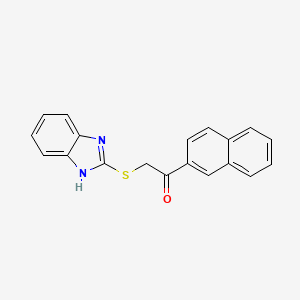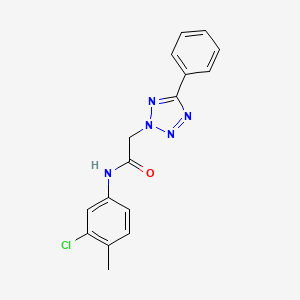
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound is also known as FMeOx, and it belongs to the class of oxadiazoles. The compound has been synthesized by various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to modulate the activity of ion channels, specifically the GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, the compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders. The compound has also been found to have anticonvulsant activity, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the field of material science, specifically in the development of OLEDs. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
There are various methods available for the synthesis of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using a dehydrating agent such as phosphorous oxychloride to give 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. The compound has been found to possess antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, the compound has been found to have potential applications in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQXZMMAGTBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)


![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)
![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)

